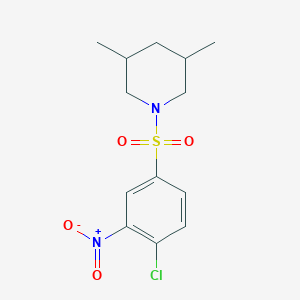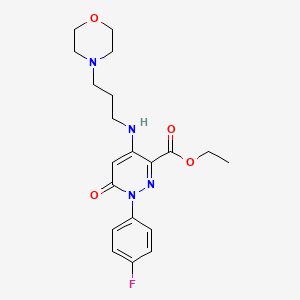
3-(2-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of chromen-4-one, which is a class of compounds known as coumarins. Coumarins are often found in plants and have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of a chromen-4-one core with methoxyphenyl and methoxyphenylamino substituents. The presence of these groups could influence the compound’s physical and chemical properties, as well as its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ether and amine groups could impact its solubility, while the chromen-4-one core could influence its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen
Structural Insights and Synthesis Applications
Chromenes, including compounds structurally related to 3-(2-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one, have been extensively studied for their unique chemical properties. The X-ray crystal structure analysis of similar compounds reveals interesting planarity features of the pyran ring, which are distinct from other chromene derivatives (Wang et al., 2005). Such structural insights are crucial for the synthesis of chromene-based compounds with potential biological activities.
Moreover, the synthesis of chromene derivatives has been explored through various methods, including the coupling of chromene moieties with different functional groups. These synthetic approaches have led to the development of compounds with significant antibacterial and antifungal activities, as demonstrated by compounds synthesized through microwave irradiation and further characterized by spectral data and X-ray diffraction (Okasha et al., 2022).
Biological and Photophysical Properties
Chromene derivatives exhibit a wide range of biological activities, including antimicrobial and antitumor properties. For instance, 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, related to the structure of the compound , have shown promising antitumor activity against a broad range of cancer cell lines, highlighting the potential of chromene derivatives in cancer research (Dong et al., 2010).
Additionally, chromene-based compounds have been identified as potent apoptosis inducers, further supporting their potential therapeutic applications. The discovery of 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene as a potent apoptosis inducer demonstrates the efficacy of chromene derivatives in inducing cell death in cancer cell lines, offering insights into their mechanism of action and therapeutic potential (Kemnitzer et al., 2004).
Photovoltaic and Sensor Applications
The photophysical properties of chromene derivatives have also been explored for potential applications in materials science, including dye-sensitized solar cells (DSSCs) and as sensors. For example, the experimental and computational study of chromen-2-one-based organic dyes highlights their applicability in solar energy conversion, demonstrating the role of structural modification in enhancing photoelectric conversion efficiency (Gad et al., 2020).
Furthermore, chromene derivatives have been developed as selective colorimetric sensors for metal ions, showcasing their potential in environmental monitoring and analytical chemistry. The design and synthesis of chromene-based chemo-sensors for Cu2+ detection in aqueous solutions exemplify the versatility of chromene compounds in sensor applications (Jo et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(4-methoxyanilino)-3-(2-methoxyphenyl)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-15-23(19-6-4-5-7-21(19)28-3)24(26)20-13-10-17(14-22(20)29-15)25-16-8-11-18(27-2)12-9-16/h4-14,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFNEDSPUKXPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)NC3=CC=C(C=C3)OC)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride](/img/structure/B2615857.png)
![N-(furan-2-ylmethyl)-5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615859.png)
![Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2615862.png)
![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2615863.png)

![2-[(4-chlorophenyl)sulfonyl]-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2615866.png)
![2-[1-(3-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2615867.png)
![Ethyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2615868.png)

![3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2615871.png)
